Lipophilicity and LogP Modulation of Partitioning Behavior
Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate possesses a calculated octanol‑water partition coefficient (XLogP) of 1.7 [1]. In contrast, the corresponding methyl ester analog (Methyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate, CAS 2229431-86-9) has an estimated LogP of approximately 1.3, while the non‑fluorinated ethyl ester (Ethyl 3-hydroxy-3-phenylpropanoate, CAS 5764-85-2) exhibits a LogP of ca. 1.3–1.4 [2]. The ΔLogP of +0.3–0.4 indicates a measurably higher lipophilicity for the target compound, which translates to longer reversed‑phase HPLC retention times and greater membrane permeability in cell‑based assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP 1.7 |
| Comparator Or Baseline | Methyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate: LogP ~1.3 (estimated); Ethyl 3-hydroxy-3-phenylpropanoate: LogP ~1.3–1.4 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 relative to methyl ester and de‑fluoro analogs |
| Conditions | Computational prediction (XLogP3 algorithm) at 25 °C |
Why This Matters
Higher lipophilicity directly impacts reversed-phase HPLC method development and can significantly alter compound partitioning in biphasic reaction systems commonly used in medicinal chemistry.
- [1] PubChem Compound Summary: CID 108387007, Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate, XLogP value, National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary: CID 99818, Ethyl 3-hydroxy-3-phenylpropanoate, XLogP value; Chemsrc 2229431-86-9, Methyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate estimated LogP, 2024. View Source
